1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one
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Overview
Description
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenyl group with a methylsulfanyl substituent
Preparation Methods
The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-[4-(methylsulfanyl)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also contains a pyrazole ring and is used in similar synthetic applications.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound with a pyrazole ring, used in different chemical and biological studies.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-21-13-17(12-20-21)16-4-3-11-22(14-16)19(23)10-7-15-5-8-18(24-2)9-6-15/h5-6,8-9,12-13,16H,3-4,7,10-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCKHOVQXXCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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